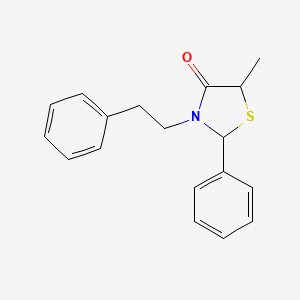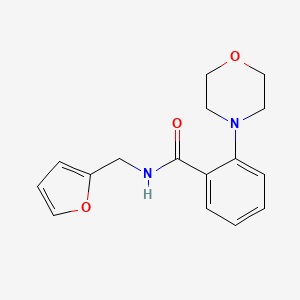![molecular formula C18H21NO5 B4942886 3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)
3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranone derivatives. It is commonly known as DPEP, and it has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of DPEP is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. DPEP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
DPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DPEP has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Its anticancer activity may be due to its ability to induce cell cycle arrest and inhibit angiogenesis.
実験室実験の利点と制限
DPEP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, DPEP has been shown to have low toxicity and is well-tolerated in vivo. However, one limitation of DPEP is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of DPEP. One area of research is the development of DPEP analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DPEP and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for DPEP may improve its accessibility and increase its potential for scientific research.
Conclusion:
In conclusion, 3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one, or DPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutics. While there are still many questions about its mechanism of action and potential applications, the future of DPEP research looks promising.
合成法
The synthesis of DPEP involves the reaction of 3,4-dimethoxyphenylacetic acid with methyl acetoacetate and ammonium acetate. The resulting product is then reacted with 2-bromoethylamine hydrobromide to yield DPEP. The synthesis method of DPEP is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
DPEP has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DPEP has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, DPEP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-9-14(17(12(2)20)18(21)24-11)19-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,9-10,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJPGYQIYAQUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-acetylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B4942807.png)

![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)
